9H-Purin-6-amine, N,9-bis(trimethylsilyl)-

Nucleoside Synthesis Regioselective Silylation Purine Protection

9H-Purin-6-amine, N,9-bis(trimethylsilyl)- (CAS 17995-04-9), also known as N,9-bis(trimethylsilyl)adenine or adenine 2TMS, is a volatile trimethylsilyl (TMS) derivative of the purine base adenine. It is characterized by TMS groups at both the exocyclic N6 amino position and the N9 imidazole nitrogen, yielding a molecular formula of C11H21N5Si2 and a molecular weight of 279.49 g/mol.

Molecular Formula C11H21N5Si2
Molecular Weight 279.49 g/mol
CAS No. 17995-04-9
Cat. No. B097287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purin-6-amine, N,9-bis(trimethylsilyl)-
CAS17995-04-9
Molecular FormulaC11H21N5Si2
Molecular Weight279.49 g/mol
Structural Identifiers
SMILESC[Si](C)(C)NC1=C2C(=NC=N1)N(C=N2)[Si](C)(C)C
InChIInChI=1S/C11H21N5Si2/c1-17(2,3)15-10-9-11(13-7-12-10)16(8-14-9)18(4,5)6/h7-8H,1-6H3,(H,12,13,15)
InChIKeySSWSPDDXHGZYTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Purin-6-amine, N,9-bis(trimethylsilyl)- (CAS 17995-04-9): Procurement-Grade Specification and Analytical Profile


9H-Purin-6-amine, N,9-bis(trimethylsilyl)- (CAS 17995-04-9), also known as N,9-bis(trimethylsilyl)adenine or adenine 2TMS, is a volatile trimethylsilyl (TMS) derivative of the purine base adenine [1]. It is characterized by TMS groups at both the exocyclic N6 amino position and the N9 imidazole nitrogen, yielding a molecular formula of C11H21N5Si2 and a molecular weight of 279.49 g/mol [1]. This compound is employed primarily as a protected intermediate in nucleoside synthesis and as an analytical standard for gas chromatography-mass spectrometry (GC-MS) of nucleic acid components [2].

Why Generic Purine Silyl Derivatives Cannot Replace 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- in Regioselective Synthesis and Analytical Workflows


In-class purine TMS derivatives, such as N7- or N1-silylated regioisomers or alternative silylating agents like BSA, exhibit divergent regiochemical outcomes in nucleoside coupling and variable chromatographic performance that preclude direct substitution. While BSA is an effective general silylating agent, its use with adenine yields a mixture of N9 and N7 TMS products that can compromise regioselectivity in glycosylation [1]. Conversely, pre-isolated 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- provides a structurally defined N9-silylated intermediate that directs subsequent alkylation or glycosylation to the desired N9 position, a critical requirement for biologically active nucleoside analogs [2]. Furthermore, in GC-MS analysis, the specific retention index and fragmentation pattern of this defined derivative are essential for unambiguous base identification, as general derivatization protocols may generate co-eluting or mis-identified species [3].

9H-Purin-6-amine, N,9-bis(trimethylsilyl)- (CAS 17995-04-9): Quantitative Differentiation vs. Closest Analogs and In-Class Compounds


Regioselective N9 Silylation: Structural Confirmation of 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- vs. N7-Silylated Isomer

9H-Purin-6-amine, N,9-bis(trimethylsilyl)- is structurally distinguished from its N7-silylated regioisomer (CAS 17963-53-0) by NMR and X-ray crystallography. The compound exhibits a distinctive 1H NMR signal for the H8 proton at δ ~8.0 ppm in CDCl3, whereas the N7-silylated isomer displays the H8 signal upfield at δ ~7.8 ppm due to altered ring current effects [1]. This spectral difference enables unambiguous identification of the N9-silylated product in reaction monitoring.

Nucleoside Synthesis Regioselective Silylation Purine Protection

Superior Chromatographic Performance of TMS Derivatives vs. N-Methyl Derivatives in GC Analysis of Nucleic Acid Bases

TMS derivatives of purine and pyrimidine bases, including 9H-Purin-6-amine, N,9-bis(trimethylsilyl)-, provide a single, well-resolved chromatographic peak, in contrast to N-methyl derivatives which yield multiple peaks for adenine, cytosine, and guanine [1]. For adenine specifically, the N-methyl approach produces a mixture of products due to incomplete methylation and thermal decomposition, rendering quantitative analysis unreliable. The TMS derivative, in contrast, shows a single symmetric peak with a relative standard deviation (RSD) of ≤3.1% for replicate injections [1].

GC-MS Nucleic Acid Analysis Derivatization

Quantitative Derivatization Yield: BSA vs. BSTFA in the Preparation of 9H-Purin-6-amine, N,9-bis(trimethylsilyl)-

When preparing 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- via in situ derivatization, the choice of silylating agent influences chromatogram quality. A comparative study found that while both bis(trimethylsilyl)acetamide (BSA) and bis(trimethylsilyl)trifluoroacetamide (BSTFA) yield equivalent derivatization efficiency (no significant difference in yield), BSTFA produces cleaner chromatograms with fewer extraneous peaks [1]. For adenine specifically, the minimum detectable amount (MDA) using BSA derivatization and flame ionization detection is 3-5 × 10⁻⁹ g (ca. 3 × 10⁻¹¹ moles) injected [1].

Silylation Reagents Derivatization Efficiency GC-MS Sample Prep

Isolation and Characterization of Purified 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- via Preparative GC

The TMS derivative of adenine has been isolated from reaction mixtures by preparative gas chromatography on a 3% SE-30 column, allowing for subsequent confirmation of derivatization via UV, IR, and NMR spectroscopy [1]. This preparative approach contrasts with the in situ derivatization commonly used for analytical GC, providing a purified reference standard suitable for method validation.

Preparative Chromatography Purine Derivatization Analytical Standard

Optimal Procurement Scenarios for 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- (CAS 17995-04-9) Based on Differentiated Performance Evidence


Regioselective Synthesis of N9-Substituted Adenosine Nucleoside Analogs

When synthetic routes require precise N9 glycosylation of adenine, the pre-isolated N,9-bis(trimethylsilyl) derivative provides a structurally defined intermediate that avoids the formation of N7 regioisomeric byproducts. The unambiguous N9 regiochemistry, confirmed by the downfield H8 NMR signal at δ 8.0 ppm [1], ensures that subsequent coupling with protected sugar moieties yields the desired biologically active N9-nucleoside, maximizing yield and simplifying purification.

GC-MS Quantification of Adenine in Nucleic Acid Hydrolysates

For laboratories performing quantitative analysis of adenine in DNA or RNA hydrolysates, the TMS derivative of adenine yields a single, well-resolved chromatographic peak with RSD ≤3.1% [2], in contrast to N-methyl derivatives which produce multiple, unquantifiable peaks. Using the purified 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- as an external calibration standard ensures accurate quantitation of adenine in complex biological matrices.

Method Validation and System Suitability Testing for Nucleic Acid Base Analysis

The availability of a preparative GC-purified TMS-adenine standard [3] enables rigorous method validation, including assessment of linearity (25-2000 μg range [2]), precision (RSD ≤3.1% [2]), and detection limit (3-5 × 10⁻⁹ g [2]). This pre-characterized reference material supports compliance with regulatory guidelines (e.g., ICH Q2(R1)) for analytical method validation.

Optimization of Silylation Protocols for Purine Bases

When developing or troubleshooting silylation methods for purine bases, the defined TMS-adenine derivative serves as a benchmark compound. Comparative studies have shown that while BSA and BSTFA yield equivalent derivatization efficiency, BSTFA provides cleaner chromatograms [2]. Using the purified target compound allows systematic evaluation of reagent, time, and temperature parameters to achieve optimal derivatization yield.

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